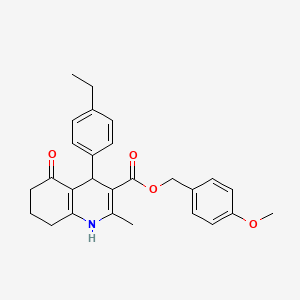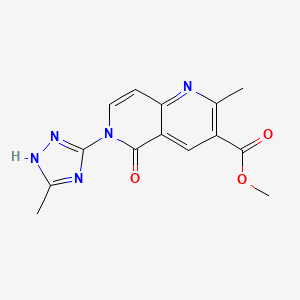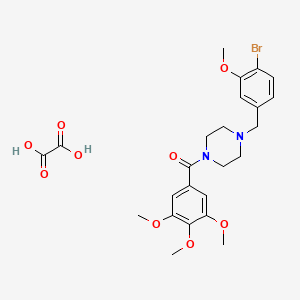
2-(allylthio)-4-(1-naphthylmethylene)-1,3-thiazol-5(4H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(allylthio)-4-(1-naphthylmethylene)-1,3-thiazol-5(4H)-one is a chemical compound that has gained significant attention in the scientific community due to its various applications in research. The compound is a thiazolone derivative that has been synthesized using different methods.
作用机制
The mechanism of action of 2-(allylthio)-4-(1-naphthylmethylene)-1,3-thiazol-5(4H)-one is not well understood. However, studies have shown that the compound induces apoptosis in cancer cells by activating caspase-3 and caspase-9. It has also been reported to inhibit the growth of bacteria and fungi by disrupting the cell membrane.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects. The compound has been reported to reduce the level of reactive oxygen species (ROS) in cancer cells, which is associated with oxidative stress. It has also been found to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix proteins.
实验室实验的优点和局限性
One of the advantages of using 2-(allylthio)-4-(1-naphthylmethylene)-1,3-thiazol-5(4H)-one in lab experiments is its potent antitumor activity. The compound has been found to exhibit activity against different cancer cell lines, making it a potential candidate for the development of anticancer drugs. However, one of the limitations of using the compound is its low solubility in water, which may affect its bioavailability.
未来方向
There are several future directions for the research on 2-(allylthio)-4-(1-naphthylmethylene)-1,3-thiazol-5(4H)-one. One of the directions is the development of more efficient synthesis methods that can improve the yield and purity of the compound. Another direction is the investigation of the mechanism of action of the compound, which can provide insights into its potential therapeutic applications. Furthermore, the compound can be modified to improve its solubility and bioavailability, which can enhance its efficacy as a drug candidate. Finally, the compound can be tested in vivo to evaluate its safety and efficacy in animal models.
Conclusion
This compound is a thiazolone derivative that has gained significant attention in the scientific community due to its various applications in research. The compound has been found to exhibit potent antitumor activity, antibacterial, antifungal, and antiviral properties. Additionally, the compound has been used as a fluorescent probe for the detection of metal ions in biological samples. The synthesis of the compound has been achieved using different methods, and its mechanism of action is not well understood. However, the compound has been found to induce apoptosis in cancer cells and inhibit the growth of bacteria and fungi. The compound has several advantages and limitations for lab experiments, and there are several future directions for research on the compound, including the development of more efficient synthesis methods, investigation of the mechanism of action, modification of the compound to improve its solubility and bioavailability, and testing in vivo to evaluate its safety and efficacy in animal models.
合成方法
The synthesis of 2-(allylthio)-4-(1-naphthylmethylene)-1,3-thiazol-5(4H)-one has been achieved using different methods. One of the popular methods is the reaction of 2-aminothiazole with 1-naphthaldehyde and allyl bromide in the presence of potassium carbonate. The reaction proceeds via the formation of an imine intermediate, which is then reduced to the final product using sodium borohydride. Other methods include the reaction of 2-aminothiazole with 1-naphthylmethyl ketone and allyl bromide in the presence of potassium carbonate.
科学研究应用
2-(allylthio)-4-(1-naphthylmethylene)-1,3-thiazol-5(4H)-one has been extensively used in scientific research due to its various applications. The compound has been found to exhibit potent antitumor activity against different cancer cell lines. It has also been reported to have antibacterial, antifungal, and antiviral properties. Additionally, the compound has been used as a fluorescent probe for the detection of metal ions in biological samples.
属性
IUPAC Name |
(4Z)-4-(naphthalen-1-ylmethylidene)-2-prop-2-enylsulfanyl-1,3-thiazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NOS2/c1-2-10-20-17-18-15(16(19)21-17)11-13-8-5-7-12-6-3-4-9-14(12)13/h2-9,11H,1,10H2/b15-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBLVJHALOAFHAY-PTNGSMBKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSC1=NC(=CC2=CC=CC3=CC=CC=C32)C(=O)S1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCSC1=N/C(=C\C2=CC=CC3=CC=CC=C32)/C(=O)S1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3-(5-ethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-3-methoxybenzamide](/img/structure/B5226433.png)
![6-amino-3-methyl-1-phenyl-4-(4-pyridinyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5226441.png)
![5-(3-bromophenyl)-2-butyl-5,6,11,11a-tetrahydro-1H-imidazo[1',5':1,6]pyrido[3,4-b]indole-1,3(2H)-dione](/img/structure/B5226443.png)
![methyl 5-methyl-7-(4-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5226451.png)
![2,3,3-trichloro-2-propen-1-yl 6-{[(4-methoxyphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylate](/img/structure/B5226457.png)

![2-phenyl-1-azaspiro[5.5]undecan-4-ol](/img/structure/B5226469.png)


![N-cyclohexyl-2-[(4,6-dioxo-5-phenyl-1,4,5,6-tetrahydro-2-pyrimidinyl)thio]acetamide](/img/structure/B5226500.png)
![2-tert-butyl-9-methyl-9H-imidazo[1,2-a]benzimidazole hydrobromide](/img/structure/B5226506.png)
![5-(4-methylphenyl)-N-[4-(trifluoromethoxy)phenyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5226509.png)
![ethyl 4-(2-methoxyethyl)-1-{[4-(methylthio)phenyl]acetyl}-4-piperidinecarboxylate](/img/structure/B5226511.png)
